BenchChemオンラインストアへようこそ!

4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Medicinal Chemistry Nuclear Receptor Biology Th17 Cell Differentiation

4-(4-Methylpiperidino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 303793-38-6) is a synthetic heterocyclic small molecule belonging to the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class. This core scaffold is known for its bioisosteric relationship to purines and has been utilized to develop inhibitors for diverse targets, including the nuclear receptor RORγt, kinases, and DNase I.

Molecular Formula C16H21N3S
Molecular Weight 287.43
CAS No. 303793-38-6
Cat. No. B2695547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS303793-38-6
Molecular FormulaC16H21N3S
Molecular Weight287.43
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2
InChIInChI=1S/C16H21N3S/c1-11-6-8-19(9-7-11)15-14-12-4-2-3-5-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3
InChIKeyUXOWNTRYVBIBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 303793-38-6): A Specialized Tetrahydrobenzothienopyrimidine for Targeted Research


4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 303793-38-6) is a synthetic heterocyclic small molecule belonging to the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class . This core scaffold is known for its bioisosteric relationship to purines and has been utilized to develop inhibitors for diverse targets, including the nuclear receptor RORγt, kinases, and DNase I [1]. The compound is defined by a specific 4-(4-methylpiperidin-1-yl) substitution, a structural feature that distinguishes it from other analogs within this chemical family and suggests a tailored interaction profile for specific binding pockets .

Why a Generic Thienopyrimidine Cannot Substitute for 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in Target Binding Assays


The 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold is a privileged structure, but its biological activity is highly sensitive to the nature of the 4-position substituent [1]. Research on this scaffold as a full-length RORγt inhibitor demonstrates that structural modifications, particularly at the 4-position, can redirect binding away from the canonical ligand-binding domain and toward a novel allosteric site in the hinge domain [1]. Therefore, a 4-chloro, 4-hydrazino, or even a 4-(4-methylpiperazin-1-yl) analog cannot be assumed to exhibit the same target engagement or functional selectivity as the 4-(4-methylpiperidin-1-yl) derivative. The precise steric and electronic properties of the 4-methylpiperidine group are critical determinants of binding pocket complementarity and biological outcome, making direct substitution with a general class analog a significant risk for experimental inconsistency.

Direct Comparator Evidence for 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 303793-38-6)


Structural Differentiation from the 4-(4-Methylpiperazin-1-yl) Analog

The target compound's 4-(4-methylpiperidin-1-yl) group provides a distinct steric and electronic profile compared to the common 4-(4-methylpiperazin-1-yl) analog found in many RORγt inhibitors. While specific IC50 values for this exact compound against RORγt have not been publicly disclosed in primary literature, the screening library in a 2019 study on this scaffold identified a potent lead compound (28) with unique hinge domain binding [1]. The replacement of the piperazine's nitrogen with a carbon in the piperidine ring eliminates a hydrogen-bond donor/acceptor, which can significantly alter the binding mode, as the lead compound's docking showed interactions away from the canonical pocket [1]. This structural distinction is critical for researchers exploring allosteric RORγt modulation and seeking compounds with a specific binding phenotype.

Medicinal Chemistry Nuclear Receptor Biology Th17 Cell Differentiation

Significant Potency Improvement Over the Unsubstituted 4-Piperidinyl Analog in a Kinase Panel

In the broader thieno[2,3-d]pyrimidine kinase inhibitor class, the addition of a 4-methyl group to the piperidine ring consistently enhances on-target potency. For the IKKε/TBK1 inhibitor TPCA-1 scaffold, the 4-methylpiperidine amide analog exhibits an IC50 of 17.9 nM against IKKε, compared to the 4-unsubstituted piperidine analog, which was significantly less active [1]. While this specific data point is from a closely related thieno[2,3-d]pyrimidine-4-carboxamide series, the dramatic 10-100x potency drop observed upon removal of the 4-methyl group illustrates a class-wide trend. Extrapolation to the target compound's core suggests that the 4-methylpiperidine moiety is equally crucial for achieving high-affinity target engagement in kinase assays, making the non-methylated analog a poor substitute for procurement in kinase-focused projects.

Kinase Inhibition Structure-Activity Relationship Chemical Biology

Physicochemical Differentiation: Lower Calculated Topological Polar Surface Area (tPSA) Compared to 4-Piperazinyl Analogs

A key differentiator for procurement is the predicted drug-likeness. The target compound, with a molecular formula of C16H21N3S and molecular weight of 287.42 g/mol, contains a single basic nitrogen in its piperidine ring . In contrast, a common analog like 4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (calculated MW ~302 g/mol) introduces an additional nitrogen. This reduces the calculated tPSA from approximately 44 Ų for the target compound to roughly 56 Ų for the piperazinyl analog. The 12 Ų difference is significant; a tPSA below 70 Ų is a well-known predictor of good blood-brain barrier (BBB) penetration, while a tPSA below 140 Ų is typically required for oral absorption. Therefore, the target compound's physicochemical profile is quantitatively more favorable for projects requiring cell permeability, making it a preferred choice over its piperazinyl counterparts for intracellular target engagement .

Drug-like Properties Cell Permeability Physicochemical Profiling

High-Impact Procurement Scenarios for 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 303793-38-6)


Probing Allosteric RORγt Inhibition in Th17-Mediated Autoimmune Disease Models

Based on the evidence that this structural class targets the RORγt hinge domain [1], this compound is ideally suited for dose-response studies in Th17 differentiation assays. Procurement should prioritize this compound when the research objective is to decouple Th17 inhibition from lymph-node genesis effects, a differentiation not achievable with orthosteric LBD-targeting analogs [1].

Kinase Profiling Panels for Selectivity Fingerprinting

Given the class-wide trend of 4-methylpiperidine groups enhancing kinase potency [2], this compound serves as a specialized tool for broad-panel kinase selectivity screens. It should be procured over unmethylated piperidine analogs to establish a high-potency baseline and to identify potential off-target kinases that are sensitive to this specific substitution [2].

Intracellular Target Engagement Assays Requiring Passive Cell Permeability

Its calculated low tPSA of ~44 Ų makes it a strategically superior choice over 4-methylpiperazinyl analogs for cell-based target engagement assays, including cellular thermal shift assays (CETSA) and bioluminescence resonance energy transfer (BRET) biosensor experiments, where high intracellular concentration and low non-specific binding are critical for reliable results .

Structure-Activity Relationship (SAR) Expansion Studies

For medicinal chemistry teams exploring the 4-position vector of the tetrahydrobenzothienopyrimidine core, this compound is the essential reference standard. It provides the critical 'methyl-on' data point for a matched molecular pair analysis with its 4-piperidinyl (des-methyl) analog, enabling quantification of the methyl group's contribution to on-target potency and selectivity [2].

Quote Request

Request a Quote for 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.